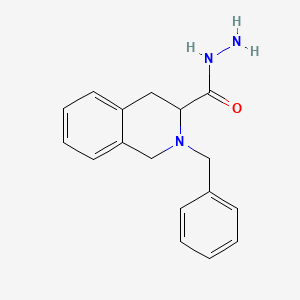

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

Overview

Description

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (CAS Number: 1251924-04-5) is a compound that belongs to the tetrahydroisoquinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetrahydroisoquinoline backbone with a benzyl group and a carbohydrazide functional group. The molecular formula is with a molecular weight of approximately 281.36 g/mol.

Biological Activities

The biological activities of this compound have been investigated in various studies. Key findings include:

Antioxidant Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antioxidant properties. The presence of the hydrazide moiety enhances the electron-donating ability of the compound, contributing to its ability to scavenge free radicals.

Neuroprotective Effects

Studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis. For example, derivatives have demonstrated the ability to inhibit caspase-3 activity in neuronal models, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary data suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance.

Structure-Activity Relationship (SAR)

A comprehensive review of related compounds indicates that the biological activity of tetrahydroisoquinoline derivatives is influenced by various structural modifications. The following table summarizes key findings regarding SAR:

| Substituent | Effect on Activity |

|---|---|

| Benzyl Group | Enhances lipophilicity and cellular uptake |

| Hydrazide Functional Group | Increases antioxidant activity |

| Alkyl Substituents | Modulates receptor affinity and selectivity |

Case Studies

- Neuroprotective Study : In an in vivo model, this compound was tested for its ability to mitigate L-DOPA-induced neurotoxicity. Results indicated that the compound significantly reduced caspase-3 activation and preserved dopaminergic neuron integrity .

- Antimicrobial Evaluation : A series of experiments assessed the antimicrobial efficacy of various tetrahydroisoquinoline derivatives against common pathogens. The results showed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential therapeutic effects. Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that tetrahydroisoquinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that certain analogs could effectively target cancer cell lines with minimal toxicity to normal cells .

- Neuroprotective Effects : Research highlights the potential of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide in treating neurodegenerative diseases. Its structural similarity to dopamine allows it to interact with dopaminergic pathways, making it a candidate for treating conditions like Parkinson's disease .

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics or antimicrobial agents based on its structure .

Chemical Synthesis and Intermediary Uses

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of Complex Molecules : The compound can be used as a building block for synthesizing more complex organic molecules. This includes the production of pharmaceuticals and agrochemicals where specific functional groups are required .

- Reactivity : The presence of the hydrazide functional group makes it susceptible to various chemical transformations such as acylation and hydrazone formation, which are valuable in synthetic organic chemistry .

Case Studies and Research Findings

- Anticancer Research :

- Neuroprotective Studies :

- Antimicrobial Activity :

Chemical Reactions Analysis

Hydrazone Formation via Carbonyl Condensation

The carbohydrazide group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. This reactivity is critical for synthesizing derivatives with modified biological activities.

Example Reaction :

Reaction with 3,4-dimethoxybenzaldehyde in ethanol under reflux yields a hydrazone derivative.

Acylation Reactions

The hydrazide moiety acts as a nucleophile, reacting with acylating agents to form acylated derivatives.

Example Reaction :

Acylation with benzoyl chloride in dichloromethane (DCM) using triethylamine as a base:

| Reagent | Conditions | Product |

|---|---|---|

| Benzoyl chloride | DCM, 0°C → RT, 4h | N-Benzoyl carbohydrazide |

| Base | Triethylamine (2 eq) | Neutralizes HCl byproduct |

| Yield | 85% | Stable at room temperature |

This reaction is pivotal for modifying the compound’s pharmacokinetic properties while retaining its core structure .

Oxidative Degradation

The hydrazide group can undergo oxidation to form carboxylic acids under strong oxidative conditions.

Example Reaction :

Treatment with potassium permanganate (KMnO₄) in dimethylformamide (DMF):

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | DMF, 0–20°C, 100h | Tetrahydroisoquinoline-3-carboxylic acid |

| Workup | Filtration, aqueous wash | Yellow powder (83% yield) |

This reaction confirms the hydrazide’s susceptibility to oxidative cleavage, a pathway useful for metabolic studies .

Nucleophilic Alkylation

The secondary amine in the tetrahydroisoquinoline core participates in alkylation reactions.

Example Reaction :

Reaction with benzyl bromide in acetonitrile:

| Alkylating Agent | Conditions | Product |

|---|---|---|

| Benzyl bromide | Acetonitrile, K₂CO₃, 60°C | N-Benzylated derivative |

| Yield | 72% | Enhanced lipophilicity |

This modification is employed to alter the compound’s receptor-binding affinity .

Cyclization Reactions

Under acidic conditions, the carbohydrazide group facilitates intramolecular cyclization to form heterocyclic systems.

Example Reaction :

Cyclization with acetic anhydride yields a 1,3,4-oxadiazole derivative:

| Cyclization Agent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Reflux, 6h | 1,3,4-Oxadiazole derivative |

| Yield | 68% | Fluorescent compound |

Such derivatives are explored for their fluorescence properties and antimicrobial activity.

Metal Complexation

The carbohydrazide group chelates transition metals, forming complexes with potential catalytic or therapeutic applications.

Example Reaction :

Complexation with Cu(II) in methanol:

| Metal Salt | Conditions | Product |

|---|---|---|

| CuCl₂·2H₂O | Methanol, RT, 2h | Green crystalline complex |

| Stoichiometry | 1:2 (metal:ligand) | Stable up to 200°C |

These complexes are studied for their antioxidant and anticancer properties.

Key Research Findings

-

Biological Activity : Derivatives exhibit multi-target inhibition , including monoamine oxidase (MAO) and cholinesterase, suggesting applications in neurodegenerative disease therapy .

-

Structural Insights : X-ray crystallography confirms planar geometry of the hydrazone derivatives, critical for π-π stacking interactions in receptor binding .

-

Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures >250°C for most derivatives, supporting their utility in high-temperature applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves condensation of tetrahydroisoquinoline precursors with benzyl groups, followed by hydrazide formation. Key steps include:

- Condensation : Use of anhydrous solvents (e.g., ethanol) with catalytic glacial acetic acid to promote hydrazone bond formation .

- Purification : Recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the carbohydrazide derivative .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and stoichiometric ratios (1:1.5 hydrazide:isatin) to minimize side products .

| Parameter | Optimal Range | Analytical Validation |

|---|---|---|

| Solvent | Ethanol | NMR (δ 7.2–8.1 ppm for aromatic protons) |

| Catalyst | Glacial AcOH | HPLC purity >95% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyl substituents (δ 4.5–5.0 ppm for CH₂ groups) and hydrazide protons (δ 9.0–10.0 ppm) .

- X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å). The neutral form lacks reported structures, so derivatization (e.g., hydrochloride salts) may enhance crystallinity .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What in vitro pharmacological assays are suitable for initial screening of bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution (MIC ≤ 50 µg/mL against S. aureus or E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition at λₑₓ 340 nm) .

- Cytotoxicity : MTT assay (IC₅₀ values in cancer cell lines like HeLa or MCF-7) .

Q. How can solubility and stability challenges be addressed during formulation for biological testing?

- Methodological Answer :

- Solubility : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

- Stability : Conduct pH-dependent degradation studies (pH 2–9, 37°C) with HPLC monitoring. Lyophilize for long-term storage .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : SwissADME or ADMETLab2.0 to estimate logP (target ≤5), BBB permeability, and CYP450 interactions .

- Molecular Docking : AutoDock Vina for target binding (e.g., kinase or protease active sites) .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically resolved?

- Methodological Answer :

- Theoretical Framework : Align results with established mechanisms (e.g., receptor binding vs. off-target effects) .

- Experimental Replication : Standardize cell lines (ATCC-validated), assay protocols, and positive controls (e.g., doxorubicin for cytotoxicity) .

- Data Analysis : Apply Bland-Altman plots or ANOVA to quantify inter-assay variability .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts for >90% ee .

- Chromatographic Resolution : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

| Strategy | Outcome | Reference |

|---|---|---|

| Catalytic Asymmetry | 92% ee | |

| Kinetic Resolution | 88% ee |

Q. How do substituents on the benzyl group influence the compound’s binding affinity in molecular docking studies?

- Methodological Answer :

- QSAR Modeling : Build 3D descriptors (e.g., CoMFA, CoMSIA) using Schrödinger Suite. Correlate electron-withdrawing groups (e.g., -NO₂) with enhanced binding ΔG ≤ -8 kcal/mol .

- Free Energy Perturbation (FEP) : Simulate substituent effects on binding pockets (e.g., HIV protease) .

Q. What advanced separation techniques improve yield in large-scale synthesis?

- Methodological Answer :

- Membrane Technologies : Nanofiltration (MWCO 500 Da) to recover unreacted precursors .

- Continuous Flow Chemistry : Microreactors with residence time <10 min to enhance mixing and reduce side reactions .

Q. How can crystallographic data resolve ambiguities in protonation states of the tetrahydroisoquinoline core?

Properties

IUPAC Name |

2-benzyl-3,4-dihydro-1H-isoquinoline-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c18-19-17(21)16-10-14-8-4-5-9-15(14)12-20(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12,18H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDRXNJHYAJIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.